(2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE
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Overview
Description
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is a complex organic compound that features a fluorophenyl group, a nitrobenzyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-nitrobenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The piperazine ring, in particular, is known to interact with neurotransmitter receptors, which could make this compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazino]methanone
- (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
Uniqueness
What sets (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-16(17)18(23)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDHGKWYRBSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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